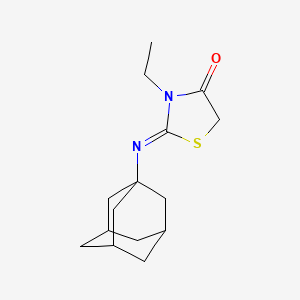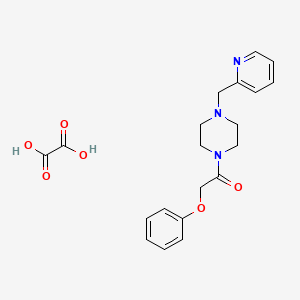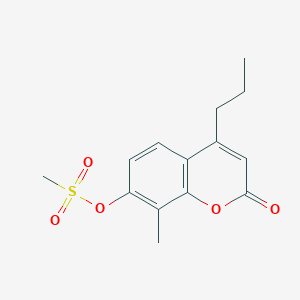![molecular formula C21H36N2O2 B4961425 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine, also known as DIMEB, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine is still not fully understood. However, it has been proposed that 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine has also been shown to interact with the sigma-1 receptor, which is involved in the regulation of various cellular processes, including neuronal survival, calcium signaling, and neurotransmitter release.
Biochemical and Physiological Effects:
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its neuroprotective and anticonvulsant effects. It has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which may contribute to its anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine has several advantages for lab experiments. It has a high degree of selectivity and potency, which allows for precise manipulation of the GABAergic system. It also has good pharmacokinetic properties, which allows for easy administration and distribution in animal models. However, 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine also has several limitations for lab experiments. It has low solubility in water, which may limit its use in certain experimental setups. It also has a relatively short half-life, which may require frequent dosing in long-term experiments.
Orientations Futures
There are several future directions for the study of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use as an analgesic agent for the treatment of chronic pain. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine and to identify potential side effects and drug interactions.
Méthodes De Synthèse
The synthesis of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine involves the reaction of 2,6-diisopropylphenol with epichlorohydrin to form 2-(2,6-diisopropylphenoxy)ethyl chloride, which is then reacted with 1-methylpiperazine to yield 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine. The purity and yield of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine has been extensively studied for its potential applications in various scientific research fields. It has been shown to have neuroprotective, anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O2/c1-17(2)19-7-6-8-20(18(3)4)21(19)25-16-15-24-14-13-23-11-9-22(5)10-12-23/h6-8,17-18H,9-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPBEZWBQXDKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCOCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-[2,6-Di(propan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)


![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)
![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)
![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)


![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)

![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)